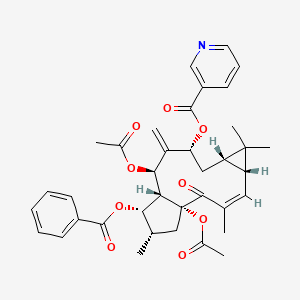

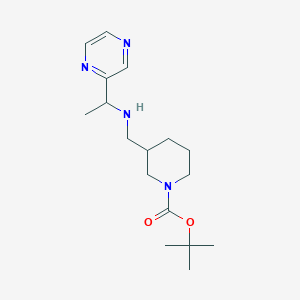

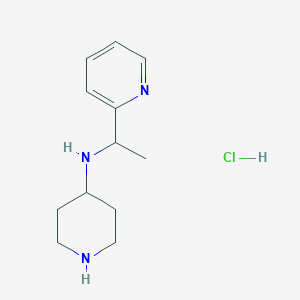

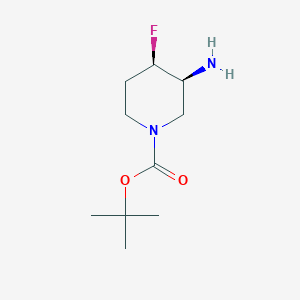

![molecular formula C7H16Cl2N2 B3027565 2,6-Diazaspiro[3.5]nonane dihydrochloride CAS No. 1334499-63-6](/img/structure/B3027565.png)

2,6-Diazaspiro[3.5]nonane dihydrochloride

Übersicht

Beschreibung

The compound 2,6-Diazaspiro[3.5]nonane dihydrochloride is not directly mentioned in the provided papers; however, the papers discuss various diazaspiro compounds, which are structurally related to the compound of interest. These compounds are characterized by the presence of a spirocyclic framework that incorporates nitrogen atoms within the ring system. The spirocyclic compounds have been synthesized and studied for their potential applications in medicinal chemistry and as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of diazaspiro compounds involves various strategies, including cascade processes, double cyclization, and Michael addition/cyclization sequences. For instance, a concise and scalable synthesis of 2,6-diazaspiro[3.3]heptane, a structural surrogate of piperazine, has been reported, which is useful in arene amination reactions . Another study describes a cascade route to 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones from N,O-diacyl hydroxylamines, involving a [3,3]-sigmatropic rearrangement and spirocyclization . Additionally, a method for synthesizing 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles has been developed, which includes the reaction of specific intermediates with methanol in the presence of sulfuric acid .

Molecular Structure Analysis

The molecular structures of diazaspiro compounds are confirmed through various analytical techniques, including X-ray diffraction studies. For example, the structure of functionalized 2,3-diazaspiro[4.4]nona-1,6,8-trienes was confirmed by X-ray diffraction . The molecular mechanics energy minimization techniques have also been employed to report structural parameters for certain diazaspiro derivatives .

Chemical Reactions Analysis

Diazaspiro compounds participate in a variety of chemical reactions. The double cyclization of O-acylated hydroxyamides generates 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, a new class of oxy-oxazolidinones . Furthermore, the reaction of 1,2-diaza-1,3-butadienes with dimethyl malonate leads to the formation of 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes through a double ring closure . These reactions highlight the versatility of diazaspiro compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro compounds are influenced by their unique spirocyclic structure. While the papers provided do not detail the specific properties of 2,6-Diazaspiro[3.5]nonane dihydrochloride, they do provide insights into the reactivity and potential applications of related compounds. For instance, the spirocyclization involving oxonium ylides derived from cyclic α-diazocarbonyl compounds leads to the formation of medicinally relevant scaffolds . The separation and absolute configurations of enantiomers of 1-azaspiro[4.4]nonane-2,6-dione have also been studied, indicating the importance of stereochemistry in the biological activity of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Improved synthesis techniques for diazaspiro nonanes, like the one involving malononitrile as the starting material, have been developed, leading to higher efficiency and better yields (Ji Zhiqin, 2004).

- Synthesis methods have been refined over time, including the production of various diazaspiro nonane derivatives under different conditions for better atom economy (Ebrahim Soleimani et al., 2013).

Potential Medical Applications

- Some diazaspiro nonane derivatives have shown potential as radioprotective agents, demonstrating effectiveness against lethal doses of X-radiation in mice (W. Shapiro et al., 1968).

- A series of novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus have been found to inhibit osteoclast activity and prevent bone loss in mice without affecting bone formation, pointing to potential antiosteoporotic drug development (Lucile Mounier et al., 2020).

Chemical Properties and Structural Analysis

- The structural properties of diazaspiro nonanes have been extensively studied, including their crystal structures and spectroscopic characteristics. This research provides a deeper understanding of their chemical behavior (A. Lazić et al., 2017).

- The synthesis and properties of polymers containing diazaspiro nonane components have been explored, revealing their potential in creating materials with excellent thermal stability (E. Bucio et al., 2005).

Pharmaceutical Research

- Research into the anticonvulsant profiles of certain diazaspiro nonane derivatives has been conducted, revealing significant potential in this area (M. Aboul-Enein et al., 2014).

- Efforts have been made to synthesize diazaspiro nonane derivatives for their cholinergic properties, although results have varied (G. Cignarella et al., 1994).

Eigenschaften

IUPAC Name |

2,8-diazaspiro[3.5]nonane;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-7(4-8-3-1)5-9-6-7;;/h8-9H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEBBLQLQAGUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857114 | |

| Record name | 2,6-Diazaspiro[3.5]nonane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diazaspiro[3.5]nonane dihydrochloride | |

CAS RN |

1334499-63-6 | |

| Record name | 2,6-Diazaspiro[3.5]nonane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

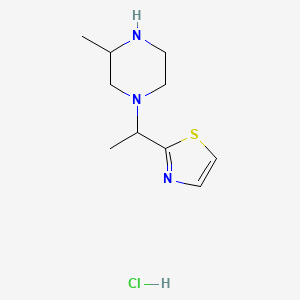

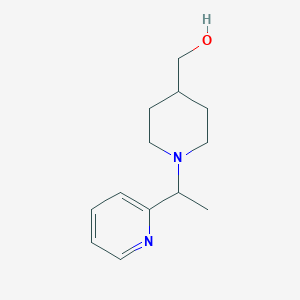

![Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3027501.png)